2-Formyl-5-(trifluoromethoxy)phenylboronic acid 2-Formyl-5-(trifluoromethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1218790-89-6
VCID: VC0165134
InChI: InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H
SMILES: B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O
Molecular Formula: C8H6BF3O4
Molecular Weight: 233.937

2-Formyl-5-(trifluoromethoxy)phenylboronic acid

CAS No.: 1218790-89-6

Cat. No.: VC0165134

Molecular Formula: C8H6BF3O4

Molecular Weight: 233.937

* For research use only. Not for human or veterinary use.

2-Formyl-5-(trifluoromethoxy)phenylboronic acid - 1218790-89-6

Specification

CAS No. 1218790-89-6
Molecular Formula C8H6BF3O4
Molecular Weight 233.937
IUPAC Name [2-formyl-5-(trifluoromethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H
Standard InChI Key GZRIYFFBRIQGSC-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O

Introduction

Basic Chemical Identity and Properties

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound characterized by a phenyl ring bearing three key functional groups: a formyl (aldehyde) substituent, a trifluoromethoxy group, and a boronic acid moiety. The compound's chemical identity can be defined through several standard identifiers and properties.

Chemical Identifiers

The compound is precisely identified through various chemical nomenclature systems and registry numbers. This information is critical for unambiguous identification in scientific literature and commercial contexts.

Table 1: Chemical Identifiers of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid

ParameterValue
Chemical Name2-Formyl-5-(trifluoromethoxy)phenylboronic acid
CAS Number1218790-89-6
Molecular FormulaC₈H₆BF₃O₄
Molecular Weight233.94 g/mol
MDL NumberMFCD10566600
SMILES NotationO=Cc1ccc(cc1B(O)O)OC(F)(F)F
InChI1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H
InChI KeyGZRIYFFBRIQGSC-UHFFFAOYSA-N

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid is essential for its handling, storage, and application in various chemical processes.

SupplierQuantityPrice (USD)PurityStock Status
A2BChem250 mg$25.00 (discounted)Not specifiedIn stock
A2BChem1 g$49.00 (discounted)Not specifiedIn stock
A2BChem5 g$185.00 (discounted)Not specifiedIn stock
A2BChem10 g$321.00 (discounted)Not specifiedIn stock
AOBChem1 gInquiry required97%Not specified
AOBChem5 g$123.0097%Not specified
AOBChem10 g$209.0097%Not specified
AOBChem25 g$410.0097%Not specified
Aladdin Scientific1 gNot specified≥98%Lead time: 5 days

This pricing information indicates the compound's commercial value and accessibility for research purposes .

Applications in Organic Synthesis

2-Formyl-5-(trifluoromethoxy)phenylboronic acid serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Synthetic Utility

The compound's synthetic versatility stems from its three reactive functional groups that can participate in various transformations:

  • As a boronic acid derivative, it can engage in Suzuki-Miyaura coupling reactions with aryl and vinyl halides to form new carbon-carbon bonds.

  • The formyl group provides a reactive site for condensation reactions, aldol additions, and reductive aminations.

  • The trifluoromethoxy group imparts unique electronic properties and metabolic stability to resulting products .

This multifunctionality makes the compound particularly valuable in developing structurally diverse molecular libraries for drug discovery and materials science.

Role in Medicinal Chemistry

In medicinal chemistry, 2-Formyl-5-(trifluoromethoxy)phenylboronic acid contributes to the synthesis of compounds with enhanced pharmacological properties:

  • The trifluoromethoxy group often improves pharmacokinetic properties, increasing lipophilicity and metabolic stability.

  • The formyl group allows for structural elaboration to create diverse chemical scaffolds.

  • The boronic acid moiety facilitates coupling reactions to build complex molecular frameworks found in pharmaceutical candidates .

These features align with modern medicinal chemistry approaches that seek to incorporate fluorinated substituents to optimize drug properties.

Biological Activity and Research Findings

While specific biological activity data for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid itself is limited in the available literature, research on structurally related compounds provides insight into its potential applications.

Tautomeric Behavior

An interesting chemical feature of 2-formylphenylboronic acids is their ability to undergo tautomeric cyclization to form benzoxaboroles. This equilibrium behavior has been studied in related compounds and may also apply to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid:

The equilibrium between the open-chain boronic acid form and the cyclic benzoxaborole form can significantly influence the compound's reactivity and biological activity. This tautomeric behavior has been documented in related structures mentioned in the literature .

Structure-Activity Relationships

Studies on similar phenylboronic acid derivatives suggest that the position and nature of substituents on the phenyl ring significantly impact biological activity. The trifluoromethoxy group at position 5 likely contributes to:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability due to the strength of the C-F bonds

  • Altered electronic properties of the aromatic system, influencing binding interactions with biological targets

Comparative Analysis with Related Compounds

To better understand the properties and applications of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid, it is valuable to compare it with structurally related compounds.

Influence of the Trifluoromethoxy Group

The trifluoromethoxy substituent distinguishes this compound from other formylphenylboronic acids. Literature on fluorinated boronic acids indicates that:

  • Fluorine-containing substituents generally increase acidity of boronic acids

  • Trifluoromethoxy groups enhance metabolic stability

  • The presence of fluorine atoms can significantly alter electronic properties and reactivity patterns

These effects make trifluoromethoxy-substituted compounds particularly valuable in medicinal chemistry and materials science applications.

Research Trends and Future Directions

Based on the available literature, several promising research directions for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid can be identified.

Pharmaceutical Development

The compound's potential antimicrobial properties, particularly antifungal activity, suggest applications in developing novel antimicrobial agents. Research on related compounds indicates promising activity against various fungal species .

The unique combination of the formyl group, boronic acid, and trifluoromethoxy substituent makes this compound a valuable scaffold for medicinal chemistry explorations, particularly in the development of compounds targeting resistant microorganisms.

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